Welcome to the BenchChem Online Store!
molecular formula C10H11N3OS B185733 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine CAS No. 63617-18-5

5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185733
M. Wt: 221.28 g/mol
InChI Key: GYXJNPCMLREPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883793B2

Procedure details

A mixture of 2-(4-methoxyphenyl)acetyl chloride (88a, 3.05 g, 16.5 mmol), and thiosemicarbazide (1.37 g, 15.0 mmol) were heated to 60° C. for 3.0 hours. The reaction mixture was then cooled to room temperature, quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and 50% NaOH(aq), dried over. MgSO4(s), and concentrated under reduced pressure to give 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (88b).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](Cl)=O)=[CH:5][CH:4]=1.[NH2:13][NH:14][C:15]([NH2:17])=[S:16]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[S:16][C:15]([NH2:17])=[N:14][N:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
1.37 g
Type
reactant
Smiles
NNC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine and 50% NaOH(aq)
CUSTOM
Type
CUSTOM
Details
dried over
CONCENTRATION
Type
CONCENTRATION
Details
MgSO4(s), and concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC2=NN=C(S2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.